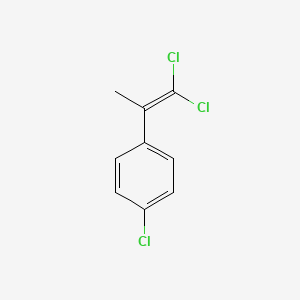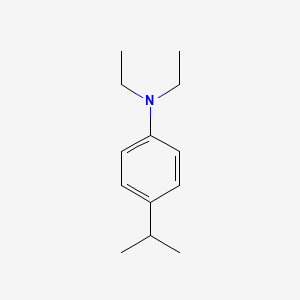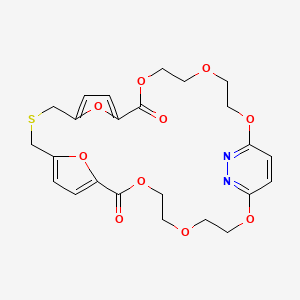
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine is a fluorinated organic compound known for its unique chemical properties. This compound is part of the dihydropyridine family, which is characterized by a six-membered ring containing nitrogen. The presence of multiple fluorine atoms and a chlorine atom makes it highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3-dihydropyridine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or nickel, to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactors where pyridine derivatives are exposed to chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with other molecules. This reactivity is often exploited in chemical synthesis and drug design, where the compound can act as a key intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
- Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-
Uniqueness
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine is unique due to its specific arrangement of chlorine and fluorine atoms on the dihydropyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
79150-77-9 |
|---|---|
Fórmula molecular |
C5ClF6N |
Peso molecular |
223.50 g/mol |
Nombre IUPAC |
5-chloro-2,2,3,3,4,6-hexafluoropyridine |
InChI |
InChI=1S/C5ClF6N/c6-1-2(7)4(9,10)5(11,12)13-3(1)8 |
Clave InChI |
NBNPBFWNVNGOHR-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(N=C1F)(F)F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



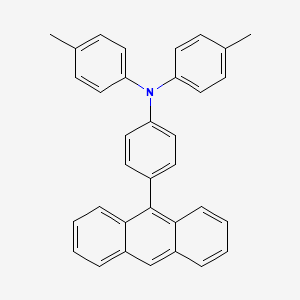
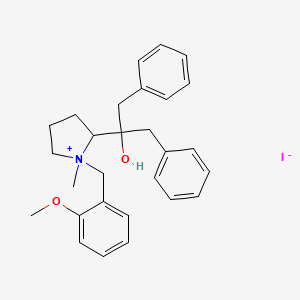
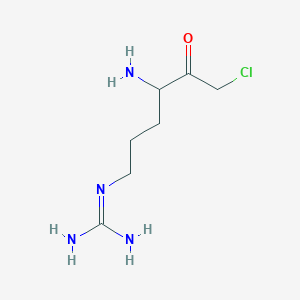
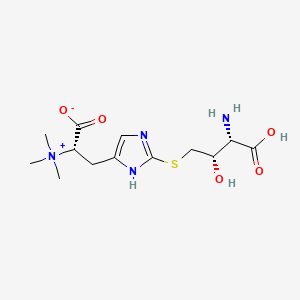
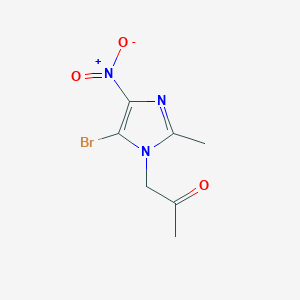


![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
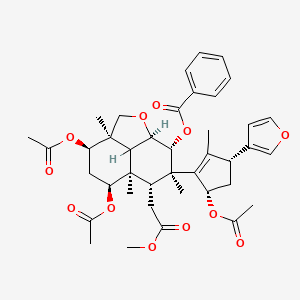
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
